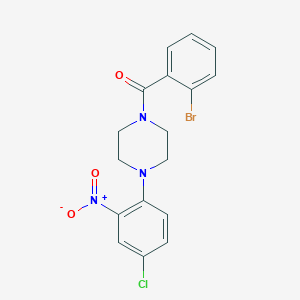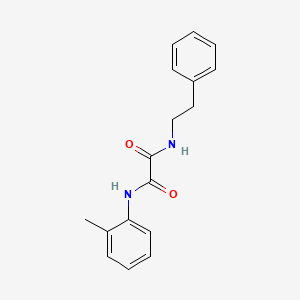
1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been reported to modulate the activity of the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins. 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify. 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is also stable under normal laboratory conditions. However, there are some limitations to the use of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. In addition, 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has not been extensively studied for its toxicity and safety profiles.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is the development of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the anticancer properties of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine and its potential use in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine and its effects on various biological pathways and systems.
Synthesemethoden
The synthesis of 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine involves the reaction of 2-bromobenzoyl chloride with 4-(4-chloro-2-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is then purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 1-(2-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)15-6-5-12(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQGGNONJLCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)